molecular formula C14H22N2O B11025901 N-(4-aminophenyl)-2-ethylhexanamide

N-(4-aminophenyl)-2-ethylhexanamide

Cat. No.: B11025901
M. Wt: 234.34 g/mol
InChI Key: RQKWUDCZCPFPTA-UHFFFAOYSA-N
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Description

N-(4-aminophenyl)-2-ethylhexanamide is an aromatic amide derivative characterized by a 4-aminophenyl group linked to a branched 2-ethylhexanamide chain. The ethylhexanamide moiety contributes to high lipophilicity, as seen in related compounds like N-[4-(dipropylsulfamoyl)phenyl]-2-ethylhexanamide (logP = 5.16) . The para-amino group on the phenyl ring may enhance electronic conjugation, influencing reactivity and biological interactions.

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

N-(4-aminophenyl)-2-ethylhexanamide

InChI

InChI=1S/C14H22N2O/c1-3-5-6-11(4-2)14(17)16-13-9-7-12(15)8-10-13/h7-11H,3-6,15H2,1-2H3,(H,16,17)

InChI Key

RQKWUDCZCPFPTA-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)NC1=CC=C(C=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminophenyl)-2-ethylhexanamide typically involves the reaction of 4-aminophenylamine with 2-ethylhexanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature to ensure the stability of the reactants and products.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-aminophenyl)-2-ethylhexanamide can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(4-aminophenyl)-2-ethylhexanamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-aminophenyl)-2-ethylhexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or activation of enzymatic activity. The aromatic ring can also participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Physicochemical Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) logP Key Substituents
This compound* C₁₄H₂₂N₂O ~234.34 ~5.0† 4-aminophenyl, 2-ethylhexanamide
N-(2-aminophenyl)-2-ethylhexanamide C₁₄H₂₂N₂O 234.34 N/A 2-aminophenyl, 2-ethylhexanamide
N-[4-(dipropylsulfamoyl)phenyl]-2-ethylhexanamide C₂₀H₃₄N₂O₃S 382.56 5.16 Sulfamoyl group, ethylhexanamide
N-(4-Amino-2-methylphenyl)-2-(4-methoxyphenyl)-acetamide C₁₆H₁₈N₂O₂ 270.33 N/A 2-methyl, 4-methoxyphenyl acetamide

*Estimated based on analogs; †Predicted from structural similarity to .

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